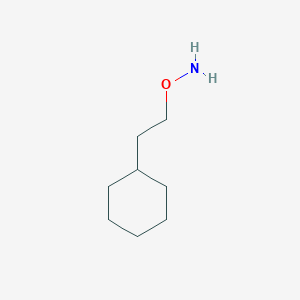
O-(2-cyclohexylethyl)hydroxylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
O-(2-Cyclohexylethyl)hydroxylamine is an organic compound with the molecular formula C8H17NO It is characterized by the presence of a hydroxylamine group attached to a 2-cyclohexylethyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of O-(2-cyclohexylethyl)hydroxylamine typically involves the reaction of cyclohexyl ethyl ketone with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction is carried out in an aqueous or alcoholic medium at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Purification steps such as distillation or recrystallization are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions: O-(2-Cyclohexylethyl)hydroxylamine can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The compound can be reduced to amines under suitable conditions.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxylamine group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed in substitution reactions.
Major Products:
Oxidation: Nitroso or nitro derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
O-(2-Cyclohexylethyl)hydroxylamine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can act as a probe in biochemical studies to investigate enzyme mechanisms and protein interactions.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism by which O-(2-cyclohexylethyl)hydroxylamine exerts its effects involves its ability to interact with various molecular targets. The hydroxylamine group can form covalent bonds with nucleophilic sites on proteins and enzymes, altering their activity. This interaction can modulate biochemical pathways and influence cellular processes.
Comparison with Similar Compounds
Cyclohexylamine: Similar in structure but lacks the hydroxylamine group.
Hydroxylamine: Contains the hydroxylamine group but lacks the cyclohexylethyl chain.
N-Hydroxyethylcyclohexylamine: A related compound with a different substitution pattern.
This detailed overview provides a comprehensive understanding of O-(2-cyclohexylethyl)hydroxylamine, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Biological Activity
O-(2-Cyclohexylethyl)hydroxylamine is a compound that has garnered attention in various fields of research, particularly due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, mechanisms of action, and applications, supported by case studies and relevant research findings.
This compound is characterized by its hydroxylamine functional group, which allows it to interact with various biological molecules. The compound can undergo several chemical reactions:
- Oxidation : It can be oxidized to form nitroso or nitro derivatives.
- Reduction : Under suitable conditions, it can be reduced to amines.
- Substitution : The hydroxylamine group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.
The mechanism of action primarily involves the formation of covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their activity and modulating biochemical pathways.
Antioxidant Properties
Research indicates that this compound exhibits notable antioxidant properties. A study demonstrated its ability to scavenge free radicals effectively, which is crucial in preventing oxidative stress-related cellular damage. This property positions the compound as a potential therapeutic agent in diseases characterized by oxidative stress .
Inhibition of Enzymatic Activity
The compound has been investigated for its role as an inhibitor of various enzymes. For instance, it has shown promise as a selective inhibitor of histone deacetylases (HDACs), which are implicated in cancer progression. In vitro studies revealed that derivatives of this compound exhibited submicromolar potency against specific HDAC isoforms, suggesting its potential utility in cancer therapy .
Case Studies
- Histone Deacetylase Inhibition :
- Antioxidant Activity Assessment :
Research Findings Summary
Applications in Research and Industry
This compound serves multiple roles across various fields:
- Biochemical Studies : It acts as a probe for investigating enzyme mechanisms and protein interactions.
- Pharmaceutical Development : The compound's ability to inhibit HDACs makes it a candidate for developing new cancer therapeutics.
- Industrial Chemistry : Utilized as an intermediate in synthesizing more complex organic molecules, contributing to the production of polymers and resins .
Properties
Molecular Formula |
C8H17NO |
|---|---|
Molecular Weight |
143.23 g/mol |
IUPAC Name |
O-(2-cyclohexylethyl)hydroxylamine |
InChI |
InChI=1S/C8H17NO/c9-10-7-6-8-4-2-1-3-5-8/h8H,1-7,9H2 |
InChI Key |
UAFRSTLKXSGGCE-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)CCON |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















